molecular formula C11H12N2O3S2 B2548958 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421472-94-7

2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No. B2548958
CAS RN: 1421472-94-7
M. Wt: 284.35
InChI Key: LACQETBCKBFVMW-UHFFFAOYSA-N
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Description

“2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years . A unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides has been reported, which starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is one of them. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .


Chemical Reactions Analysis

Thiazoles have been used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazoles are similar to those of pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The melting point of a related compound, 2-(甲磺酰基)苯并噻唑, is 86-89 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole”:

Antimicrobial Agents

2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .

Anticancer Research

This compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown its effectiveness against various cancer cell lines, making it a promising candidate for chemotherapy drug development .

Anti-inflammatory Applications

Research has indicated that 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Agents

The compound has potential neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for developing treatments to slow down or prevent neurodegeneration .

Antiviral Research

2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has been studied for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This application is particularly relevant in the context of emerging viral infections .

Antifungal Agents

The compound has demonstrated antifungal activity, making it useful in the development of treatments for fungal infections. It can disrupt fungal cell membranes and inhibit their growth, which is crucial for managing infections caused by resistant fungal strains .

Enzyme Inhibition Studies

This compound is also used in enzyme inhibition studies. It can act as an inhibitor for various enzymes, providing insights into enzyme function and aiding in the development of enzyme-targeted therapies. This is particularly useful in metabolic and genetic research .

Drug Delivery Systems

Research has explored the use of 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole in drug delivery systems. Its chemical properties allow it to be used as a carrier for delivering drugs to specific tissues or cells, enhancing the efficacy and reducing the side effects of therapeutic agents .

These applications highlight the versatility and potential of 2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole in various fields of scientific research.

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Mechanism of Action

The mechanism of action of thiazole derivatives is diverse, depending on the specific derivative and its biological activity. For example, some thiazole derivatives have been found to be active against a wide range of multi-drug resistant Gram-negative bacteria, including Pseudomonas aeruginosa .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on the design, synthesis, and development of new thiazole derivatives with potential therapeutic applications.

properties

IUPAC Name

2-(1-methylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-18(14,15)13-6-8(7-13)16-11-12-9-4-2-3-5-10(9)17-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACQETBCKBFVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

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